LogP Differential: 6.53 vs. 4.13–4.2 for Non-Alkylated Chlorinated and Unsubstituted Diphenyl Ethers
The monochloro diisobutyl derivative exhibits a computed LogP of 6.53, which is approximately 2.4 log units higher than that of 4-chlorodiphenyl ether (LogP ~4.13) and over 2.3 log units higher than unsubstituted diphenyl ether (LogP ~4.2) [1]. This substantial increase in lipophilicity reflects the additive hydrophobic contribution of the two isobutyl groups. In practical terms, a ΔLogP of ~2.4 corresponds to a roughly 250-fold greater preference for the octanol phase over the aqueous phase, directly impacting compound partitioning in biphasic reaction systems, environmental fate modeling, and membrane interaction potential .
Δ +2.4 log units (6.53 vs 4.13–4.2)
Supports ~250× higher octanol partitioning; strongly hydrophobic behavior.
Computed values; experimental validation recommended.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.53 (computed) |
| Comparator Or Baseline | 4-Chlorodiphenyl ether (CAS 7005-72-3): LogP ≈ 4.13; Unsubstituted diphenyl ether (CAS 101-84-8): LogP ≈ 4.2 |
| Quantified Difference | ΔLogP ≈ +2.4 vs. 4-chlorodiphenyl ether; ≈ +2.3 vs. unsubstituted diphenyl ether (approx. 200–250× higher octanol partitioning) |
| Conditions | Computed LogP values from chemical database (Chemsrc); comparison LogP values from published literature and database sources |
Why This Matters
The ~250-fold difference in predicted octanol partitioning fundamentally alters the compound's suitability for non-aqueous solvent applications, extraction processes, and any use case where hydrophobicity governs performance — a monoisobutyl or unsubstituted analog will not replicate this behavior.
- [1] GlobalChemMall. 4-Chlorodiphenyl ether (CAS 7005-72-3): LogP = 4.13230. https://www.globalchemmall.com/4-chlorodiphenyl-ether. View Source
